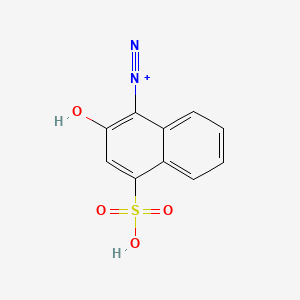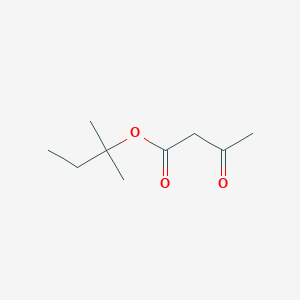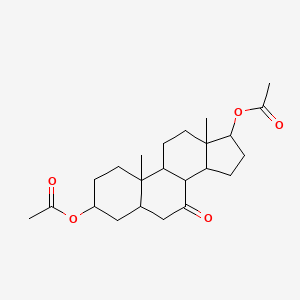![molecular formula C17H20O4 B14712419 2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol] CAS No. 21574-16-3](/img/structure/B14712419.png)
2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] is an organic compound with the molecular formula C17H20O4. It is a type of phenolic compound known for its antioxidant properties. This compound is used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] typically involves the condensation of 4-methyl-6-hydroxymethylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Used in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant activity of 2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar properties but different substituents.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective in stabilizing a wide range of materials, from polymers to biological systems.
Eigenschaften
CAS-Nummer |
21574-16-3 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-[[2-hydroxy-5-(hydroxymethyl)-3-methylphenyl]methyl]-4-(hydroxymethyl)-6-methylphenol |
InChI |
InChI=1S/C17H20O4/c1-10-3-12(8-18)5-14(16(10)20)7-15-6-13(9-19)4-11(2)17(15)21/h3-6,18-21H,7-9H2,1-2H3 |
InChI-Schlüssel |
KYLJSZLWLOIDQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CO)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)







